molecular formula C21H34N2Si B587439 5-Triisopropylsilyl-ethynyl (S)-(-)-Nicotine CAS No. 916046-39-4

5-Triisopropylsilyl-ethynyl (S)-(-)-Nicotine

Cat. No.: B587439
CAS No.: 916046-39-4
M. Wt: 342.602
InChI Key: GDJSXUJLVPXYNQ-NRFANRHFSA-N
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Description

5-Triisopropylsilyl-ethynyl (S)-(-)-Nicotine is a derivative of nicotine, a well-known alkaloid found in tobacco plants. This compound is characterized by the presence of a triisopropylsilyl-ethynyl group attached to the nicotine molecule. The modification aims to enhance certain properties of nicotine, such as its stability and reactivity, making it a valuable compound for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Triisopropylsilyl-ethynyl (S)-(-)-Nicotine typically involves the following steps:

    Protection of Nicotine: The nicotine molecule is first protected to prevent unwanted reactions. This is usually done by converting the nicotine to its N-protected form.

    Introduction of the Triisopropylsilyl-ethynyl Group: The protected nicotine is then reacted with triisopropylsilyl acetylene in the presence of a suitable catalyst, such as a palladium complex, under an inert atmosphere. The reaction is typically carried out in an organic solvent like tetrahydrofuran at elevated temperatures.

    Deprotection: The final step involves the removal of the protecting group to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process involves:

    Bulk Handling of Reagents: Using large quantities of nicotine, triisopropylsilyl acetylene, and catalysts.

    Optimized Reaction Conditions: Employing optimized temperatures, pressures, and reaction times to maximize yield and purity.

    Purification: Utilizing techniques like chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-Triisopropylsilyl-ethynyl (S)-(-)-Nicotine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the ethynyl group.

    Substitution: The triisopropylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Tetrabutylammonium fluoride in tetrahydrofuran.

Major Products

    Oxidized Derivatives: Various oxidized forms of the compound.

    Reduced Derivatives: Compounds with reduced ethynyl groups.

    Substituted Derivatives: Compounds with different functional groups replacing the triisopropylsilyl group.

Scientific Research Applications

5-Triisopropylsilyl-ethynyl (S)-(-)-Nicotine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its interactions with nicotinic acetylcholine receptors and its potential effects on neurotransmission.

    Medicine: Investigated for its potential therapeutic applications, including its role in modulating neurological functions.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 5-Triisopropylsilyl-ethynyl (S)-(-)-Nicotine involves its interaction with nicotinic acetylcholine receptors. The compound binds to these receptors, leading to the activation or inhibition of neurotransmission pathways. The triisopropylsilyl-ethynyl group may enhance the binding affinity and selectivity of the compound for specific receptor subtypes, thereby modulating its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Triisopropylsilyl-ethynyl Nicotine: Lacks the (S)-(-) configuration.

    5-Triisopropylsilyl-ethynyl Pyridine: Similar structure but with a pyridine ring instead of the nicotine backbone.

    5-Triisopropylsilyl-ethynyl Anabasine: Anabasine derivative with a triisopropylsilyl-ethynyl group.

Uniqueness

5-Triisopropylsilyl-ethynyl (S)-(-)-Nicotine is unique due to its specific stereochemistry and the presence of the triisopropylsilyl-ethynyl group. This combination enhances its stability, reactivity, and binding affinity to nicotinic acetylcholine receptors, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-[5-[(2S)-1-methylpyrrolidin-2-yl]pyridin-3-yl]ethynyl-tri(propan-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N2Si/c1-16(2)24(17(3)4,18(5)6)12-10-19-13-20(15-22-14-19)21-9-8-11-23(21)7/h13-18,21H,8-9,11H2,1-7H3/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDJSXUJLVPXYNQ-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C#CC1=CC(=CN=C1)C2CCCN2C)(C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[Si](C#CC1=CC(=CN=C1)[C@@H]2CCCN2C)(C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90858532
Record name 3-[(2S)-1-Methylpyrrolidin-2-yl]-5-{[tri(propan-2-yl)silyl]ethynyl}pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916046-39-4
Record name 3-[(2S)-1-Methylpyrrolidin-2-yl]-5-{[tri(propan-2-yl)silyl]ethynyl}pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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